molecular formula C16H15FO4 B1200749 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone

Cat. No. B1200749
M. Wt: 290.29 g/mol
InChI Key: UIPCORYGHWFKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone is an aromatic ketone.

Scientific Research Applications

Antifungal Activity

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone is part of a class of compounds that has shown potential in antifungal applications. Research on similar compounds isolated from the ethyl acetate extract of the rhizome of Cynanchum otophyllum Schneid (Asclepiadaceae) revealed antifungal properties, highlighting the potential of this compound in combating fungal infections (Zhao et al., 2007).

pH Sensitive Probes

Compounds structurally related to this compound have been used in the development of pH-sensitive probes. These probes are significant for biological and chemical research, particularly in the measurement of intracellular pH, offering insights into cellular processes and environments (Rhee, Levy, & London, 1995).

Base-Labile Carboxyl Protecting Group

The compound also finds use in synthetic chemistry, particularly as a precursor in the development of base-labile protecting groups. These protecting groups are crucial in the synthesis of complex organic molecules, especially in the pharmaceutical industry (Robles, Pedroso, & Grandas, 1993).

Photoinduced Direct Oxidative Annulation

Research indicates its potential use in photoinduced direct oxidative annulation processes. These processes are relevant in synthesizing highly functionalized polyheterocyclic compounds, which are important in the development of pharmaceuticals and other complex organic materials (Jin Zhang et al., 2017).

Anti-Inflammatory Activity

Compounds similar to this compound have been studied for their anti-inflammatory properties. This research is crucial in the development of new anti-inflammatory drugs, which can be used to treat a variety of inflammatory diseases (Singh et al., 2020).

Antimicrobial Properties

Studies have also investigated the antimicrobial properties of related compounds. Understanding the antimicrobial activity of such compounds is vital in the development of new antibiotics and treatments for bacterial infections (Medicharla Sri Satya et al., 2022).

properties

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone

InChI

InChI=1S/C16H15FO4/c1-2-10-7-11(14(19)8-13(10)18)15(20)9-21-16-6-4-3-5-12(16)17/h3-8,18-19H,2,9H2,1H3

InChI Key

UIPCORYGHWFKKA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2F

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
Reactant of Route 4
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
Reactant of Route 6
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.